6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Overview
Description
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a pyridine ring, each substituted with methyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature.
Synthesis of the Pyrimidine Ring: This involves the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Coupling Reactions: The piperidine and pyrimidine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Pyridine Ring: This is synthesized through the Hantzsch pyridine synthesis, involving the condensation of aldehydes, ammonia, and β-ketoesters.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the pyridine ring with the previously synthesized intermediate, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the pyridine and pyrimidine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-(3-methyl-pyridin-2-yl)-amine
- (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-(3-methyl-pyridin-2-yl)-aminehydrobromide
Uniqueness
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific combination of ring systems and substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
6-methyl-N-(3-methylpyridin-2-yl)-2-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-11-5-3-8-18-15(11)20-14-9-12(2)19-16(21-14)13-6-4-7-17-10-13;/h3,5,8-9,13,17H,4,6-7,10H2,1-2H3,(H,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQDKMDCUYSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=NC(=C2)C)C3CCCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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